molecular formula C10H13NO B15477931 N-Phenylbutan-1-imine N-oxide CAS No. 24423-92-5

N-Phenylbutan-1-imine N-oxide

Cat. No.: B15477931
CAS No.: 24423-92-5
M. Wt: 163.22 g/mol
InChI Key: GPNGHYDPRFCIHF-UHFFFAOYSA-N
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Description

Historical Context of Imines and N-Oxides in Organic Chemistry Research

The study of imines and N-oxides forms a significant part of the history of organic chemistry. The term "imine" was first introduced by the German chemist Albert Ladenburg in 1883 to describe compounds containing a carbon-nitrogen double bond. wikipedia.org Imines, also known as Schiff bases, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comtaylorandfrancis.com

Amine N-oxides, compounds containing an N-O coordinate covalent bond, have also been a subject of study for a considerable time. wikipedia.org These highly polar molecules were initially investigated for their physical properties and basicity. wikipedia.org The fusion of these two concepts—the imine and the N-oxide—gives rise to the nitrone functional group. The exploration of nitrone chemistry, particularly their utility in 1,3-dipolar cycloaddition reactions, has become a cornerstone of modern synthetic strategies for creating complex nitrogen-containing heterocyclic molecules. rdd.edu.iq

Structural Classification within the Nitrone Family

Nitrones are a diverse class of compounds that can be categorized based on the substitution pattern around the C=N⁺-O⁻ core. wikipedia.org A primary distinction is made between aldonitrones, derived from aldehydes, and ketonitrones, derived from ketones. masterorganicchemistry.com N-Phenylbutan-1-imine N-oxide, being derived from butyraldehyde (B50154), is classified as an aldonitrone.

Acyclic Nitrones : The nitrone functional group is part of an open-chain structure. This compound falls into this category.

Cyclic Nitrones : The C=N bond of the nitrone is incorporated within a ring system. rsc.org These are often used in intramolecular cycloaddition reactions. rsc.org

Nitrones can also be classified based on the nature of the substituents attached to the carbon and nitrogen atoms. For instance, the presence of an unsaturated group on the carbon or nitrogen leads to C-linked or N-linked unsaturated nitrones, respectively, which are precursors for fused isoxazolidines. rsc.org The field also includes specialized classes like phosphorylated nitrones, which have applications as spin-trapping agents. mdpi.com

Table 2: General Classification of Nitrones

Classification Type Sub-types Description Example
Based on Carbonyl Precursor Aldonitrone Derived from an aldehyde. This compound
Ketonitrone Derived from a ketone. N-(tert-butyl)-α-phenylnitrone (PBN)
Based on Molecular Structure Acyclic The nitrone group is in an open chain. This compound
Cyclic The nitrone group is part of a ring. 5,5-Dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)
Based on Substituents C-Linked Unsaturated An unsaturated moiety is attached to the carbon atom of the nitrone.

Significance of Nitrones as Versatile Intermediates in Chemical Synthesis

The synthetic utility of nitrones is extensive, primarily stemming from their reactivity as 1,3-dipoles. wikipedia.orgacs.org This characteristic allows them to participate in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to construct five-membered heterocyclic rings, most notably isoxazolidines. rdd.edu.iqresearchgate.net These isoxazolidine (B1194047) products are themselves valuable intermediates that can be further transformed into a range of important nitrogen-containing compounds like amino alcohols and alkaloids. rdd.edu.iq

Beyond cycloadditions, nitrones exhibit a range of reactivities:

Nucleophilic Additions : The electrophilic carbon atom of the nitrone is susceptible to attack by nucleophiles. acs.org

Carbonyl Mimics : Nitrones can act as equivalents to carbonyl compounds, undergoing similar addition reactions. wikipedia.org

Spin Traps : Due to their ability to react with free radicals to form stable adducts, certain nitrones are widely used as spin traps in electron paramagnetic resonance (EPR) studies to detect and identify transient radical species. mdpi.com

This versatility makes nitrones indispensable tools in the synthesis of complex natural products, pharmaceuticals, and functional materials. researchgate.netacs.org

Overview of Current Research Landscape Pertaining to N-Substituted Imine N-Oxides

The field of N-substituted imine N-oxides, or nitrones, remains an active area of research. Contemporary studies are focused on expanding their synthetic applications and developing more sophisticated and selective transformations.

Key areas of current research include:

Asymmetric Catalysis : A major focus is on the development of catalytic, enantioselective reactions using nitrones. This includes the synthesis of optically active nitrones and their use as chiral ligands or intermediates to produce enantiomerically pure products, such as axially chiral biaryls. acs.orgmdpi.com

Novel Reaction Development : Chemists are continuously exploring new reactions involving nitrones. For example, recent work has shown their use in [3+2] cycloadditions with silyl (B83357) imines to form 1,2-diamines and in the construction of covalent organic polymers. acs.orgyoutube.com

Bioorthogonal Chemistry : Nitrones are being developed for use in bioorthogonal chemistry, where their specific reactivity allows for the labeling and tracking of biomolecules in living systems without interfering with native biological processes. researchgate.netresearchgate.net Enamine N-oxides, a related class, are being investigated as hypoxia-responsive triggers for prodrugs and imaging agents in cancer therapy. nih.govacs.org

Computational Studies : Theoretical and computational chemistry is being used to better understand the electronic structure, stability, and reactivity of nitrones, including their N-O bond dissociation enthalpies, which helps in designing new reactions and predicting outcomes. mdpi.com

This ongoing research continues to unlock the potential of nitrones like this compound as powerful intermediates in the landscape of modern organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24423-92-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-phenylbutan-1-imine oxide

InChI

InChI=1S/C10H13NO/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-9H,2-3H2,1H3

InChI Key

GPNGHYDPRFCIHF-UHFFFAOYSA-N

Canonical SMILES

CCCC=[N+](C1=CC=CC=C1)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for N Phenylbutan 1 Imine N Oxide and Analogues

Oxidation Reactions for Nitrone Formation

The formation of the nitrone functional group through oxidation is a direct and widely employed strategy. This approach typically involves the oxidation of a nitrogen-containing precursor, such as a secondary amine or a hydroxylamine (B1172632), to the desired N-oxide state.

Oxidation of Secondary Amines

The direct oxidation of secondary amines to nitrones is a fundamental transformation in organic synthesis. nih.gov This process is formally a double oxidation, often proceeding through a hydroxylamine intermediate. rsc.org Various reagents and catalytic systems have been developed to facilitate this conversion efficiently and selectively.

An environmentally benign method involves the use of hydrogen peroxide (H₂O₂) as the oxidant. For instance, a novel procedure for the selective oxidation of benzylic secondary amines to nitrones utilizes H₂O₂ in solvents like methanol (B129727) (MeOH) or acetonitrile (B52724) (CH₃CN) without the need for any catalyst or additive. acs.org Another approach employs Oxone in a biphasic, basic medium as a metal-free and general method for this transformation, which is tolerant of other functional groups. nih.govmdpi.com

Metal-catalyzed systems are also prevalent. Tungstate catalysts, in conjunction with H₂O₂, have been shown to effectively oxidize secondary amines to nitrones. acs.org Similarly, platinum(II) complexes can catalyze the oxidation of secondary amines under mild conditions using hydrogen peroxide. rsc.org These catalytic methods often offer the advantage of higher efficiency and the use of stoichiometric amounts of the oxidant. rsc.org

Oxidant/CatalystSubstrate TypeKey Features
H₂O₂ in MeOH/CH₃CNBenzylic Secondary AminesMetal-free, catalyst-free, mild conditions. acs.org
OxoneGeneral Secondary AminesMetal-free, efficient, tolerant of functional groups. nih.gov
Na₂WO₄ / H₂O₂General Secondary AminesEarly example of catalytic direct oxidation. acs.org
Pt(II) complexes / H₂O₂General Secondary and Tertiary AminesMild conditions, proceeds via hydroxylamine intermediate. rsc.org

Oxidation of N,N-Disubstituted Hydroxylamines

The oxidation of N,N-disubstituted hydroxylamines represents one of the most straightforward and common methods for synthesizing nitrones. chimia.ch This pathway is often preferred because hydroxylamines can be oxidized under much milder conditions than the corresponding secondary amines, frequently resulting in excellent yields of the desired nitrone. chimia.ch

A variety of oxidizing agents have been successfully employed for this transformation. Classical reagents include yellow mercuric oxide (HgO), which is particularly useful for preparing labile nitrones due to its mild reaction conditions. chimia.charkat-usa.org However, due to the toxicity of mercury compounds, alternative reagents are often sought. arkat-usa.org Hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX), have emerged as highly effective reagents, affording nitrones with high efficiency and regioselectivity. acs.orgresearchgate.net IBX is noted as a reagent of choice for the preparation of aldonitrones from non-symmetric hydroxylamines. acs.org

Other effective, non-metal-based reagents include N-t-butylbenzenesulfinimidoyl chloride, which, in the presence of a base like DBU, can oxidize hydroxylamines to nitrones under mild conditions (as low as –78 °C). arkat-usa.org

Oxidizing AgentKey FeaturesReference
Mercuric Oxide (HgO)Mild conditions, useful for labile nitrones. chimia.charkat-usa.org
Hypervalent Iodine (IBX)High efficiency and regioselectivity, user-friendly. acs.orgresearchgate.net
N-t-butylbenzenesulfinimidoyl chloride / DBUMild conditions (–78 °C), provides a non-toxic alternative. arkat-usa.org
s-Tetrazine / O₂ / Green LightPhotocatalytic, aerobic oxidation, high yields under mild conditions. thieme-connect.com

Photoinduced Oxidation Methods

Photoinduced methods offer a modern and often "green" approach to nitrone synthesis. These reactions harness the energy of light to drive the oxidation process, frequently under mild conditions. One such method is the photocatalytic aerobic oxidation of N,N-disubstituted hydroxylamines. thieme-connect.com Using s-tetrazine as a photoorganocatalyst and oxygen as the terminal oxidant, a wide range of nitrones can be synthesized in high yields under green light irradiation. thieme-connect.com

Visible-light-mediated reactions have also been developed for transforming nitroalkanes into nitrones. nih.gov These metal-free photochemical processes can be catalyzed by organic photoredox catalysts, using simple amines as reductants, and are tolerant of multiple functional groups. nih.gov Furthermore, photoexcited nitroarenes have been shown to act as anaerobic oxidants, capable of converting amines into imines, a closely related transformation. chemrxiv.org While not a direct synthesis of nitrones, the principles of photoinduced hydrogen atom transfer are central to these modern oxidative strategies. chemrxiv.org

Condensation Reactions for Imine N-Oxide Synthesis

Condensation reactions provide an alternative and powerful route to nitrones, including N-Phenylbutan-1-imine N-oxide. This strategy involves the formation of the characteristic C=N double bond of the imine N-oxide by combining a carbonyl compound with an N-substituted hydroxylamine.

Condensation of Carbonyl Compounds with N-Monosubstituted Hydroxylamines

The most popular and widely used method for preparing nitrones is the condensation of an aldehyde or ketone with an N-monosubstituted hydroxylamine. arkat-usa.orgias.ac.in For the specific synthesis of this compound, this would involve the reaction of butanal with N-phenylhydroxylamine. This reaction forms the C=N bond and eliminates a molecule of water. ias.ac.in

While effective, this method can have limitations, such as the generation of water which can potentially hydrolyze the formed nitrone and decrease the yield. ias.ac.in To overcome this, reactions are sometimes performed with dehydrating agents or at high temperatures. researchgate.net A significant advancement in this area is the use of glycerol (B35011) as a recyclable and effective solvent-catalyst. ias.ac.in Glycerol acts as an electrophilic activator for the aldehyde via hydrogen bonding and its hygroscopic nature helps to absorb the water produced during the reaction, driving the equilibrium towards the product. ias.ac.in This protocol allows for the rapid and mild synthesis of various nitrones in good to excellent yields without the need for an external catalyst or base. ias.ac.in

Carbonyl CompoundN-HydroxylamineConditionsKey Advantage
BenzaldehydeN-Methyl hydroxylamine hydrochlorideGlycerol, 60–80 °CEco-friendly, catalyst-free, high yield. ias.ac.in
Ketones (general)N-Substituted hydroxylaminest-BuOH, 110 °CAllows formation of more challenging ketonitrones. researchgate.net
Aldehydes (general)N-Monosubstituted hydroxylaminesToluene, refluxStandard, widely applicable method. mdpi.com

Modified Condensation Protocols for this compound Derivatives

To synthesize derivatives of this compound, modified condensation protocols can be employed. These modifications are designed to accommodate a broader range of substrates, improve yields, or simplify reaction conditions.

For instance, derivatives can be accessed by varying the starting materials. Using substituted butanals (e.g., 2-methylbutanal, 4-chlorobutanal) or substituted N-phenylhydroxylamines (e.g., N-(4-chlorophenyl)hydroxylamine) in the condensation reaction would yield the corresponding derivatives of this compound.

Simple thermal conditions have been found to be effective for the condensation of more challenging substrates, such as ketones, with hydroxylamines. researchgate.net By heating the reactants in a solvent like tert-butanol (B103910) at 110 °C, a range of acyclic and α,β-unsaturated ketonitrones can be formed in good yields. researchgate.net This approach minimizes the decomposition of the hydroxylamine starting material and could be applied to the synthesis of α-substituted derivatives of this compound if a ketone precursor were used.

The use of glycerol as a promoting medium, as described previously, represents a significant modification to traditional condensation protocols. ias.ac.in Its ability to facilitate the reaction under mild, catalyst-free conditions makes it an ideal choice for creating a library of this compound derivatives, particularly when dealing with sensitive functional groups on either the aldehyde or the hydroxylamine component.

Advanced Synthetic Approaches

Modern synthetic chemistry offers several sophisticated pathways to nitrones that overcome the limitations of classical methods. These approaches often provide higher yields, milder reaction conditions, and access to a broader range of derivatives.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient and atom-economical synthetic strategy. nih.govum.edu.mt In the context of nitrone synthesis, MCRs are advantageous as they can generate complex molecular scaffolds in a convergent manner, minimizing time and effort. nih.gov

The core of many MCRs relevant to nitrone synthesis involves the in situ formation of an imine or an iminium ion. nih.gov Typically, an aldehyde and a primary amine condense to form an imine, which can then be intercepted by other components. nih.govnih.gov For the synthesis of this compound analogues, a three-component reaction could be envisioned involving a substituted aniline (B41778), butanal (or a derivative), and an oxidizing agent. The imine, formed from the amine and aldehyde, could be oxidized in the same pot to yield the target nitrone.

Several well-known imine-based MCRs, such as the Strecker, Mannich, and Petasis reactions, highlight the versatility of imine intermediates. nih.gov For instance, the Mannich reaction involves an amine, a carbonyl compound, and an enolizable carbonyl compound. A variation could involve the oxidation of the intermediate iminium ion. The development of MCRs for direct nitrone synthesis is an active area of research, promising a streamlined approach to these valuable compounds.

Table 1: Examples of Imine-Based Multi-component Reactions

Reaction Name Components Key Intermediate Typical Product
Strecker Reaction Aldehyde/Ketone, Amine, Cyanide Source α-Amino Nitrile Amino Acids
Mannich Reaction Aldehyde, Amine, Enolizable Carbonyl Iminium Ion β-Amino Carbonyl Compound
Petasis Reaction Aldehyde, Amine, Vinyl/Aryl Boronic Acid Iminium Ion Allylic/Benzylic Amines

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Iminium Ion / Nitrilium Ion | α-Acylamino Amide |

This table illustrates established MCRs that proceed via imine or iminium ion intermediates, showcasing the potential for adapting these strategies for nitrone synthesis.

Transition metal catalysis offers powerful tools for forming the precursors to nitrones, namely hydroxylamines and imines. Palladium catalysts, for example, have been employed in the multicomponent reaction of imines, acid chlorides, and alkynes to produce diverse pyrrole (B145914) derivatives. nih.gov More directly relevant is the palladium-catalyzed aerobic oxidation of primary and secondary amines to form imines. core.ac.uk This process could be a key step in a tandem reaction where the imine is formed and then oxidized to the nitrone.

Another critical precursor, N-phenylhydroxylamine, can be synthesized via transfer hydrogenation of nitrobenzene (B124822) using a rhodium catalyst. wikipedia.org The general sequence for a transition-metal-catalyzed approach to this compound could involve:

Catalytic formation of N-phenylhydroxylamine from nitrobenzene.

Condensation with butanal to form the nitrone.

Alternatively, a pathway could involve the palladium-catalyzed formation of N-phenylbutan-1-imine from aniline and butanal, followed by an oxidation step. The challenge lies in integrating these steps into a one-pot procedure or developing a catalyst that can facilitate both the C-N bond formation and the subsequent oxidation to the N-oxide.

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical reactions. researchgate.net This hybrid approach is particularly promising for the synthesis of chiral nitrones and other complex imine N-oxides. Enzymes can be used to generate imine intermediates with high stereoselectivity, which are then chemically oxidized to the corresponding nitrones.

A notable example is the use of a variant of D-amino acid oxidase from porcine kidney (pkDAO) to oxidize primary amines, generating an imine intermediate. researchgate.net In one study, the oxidation of (R)-α-methylbenzylamine (MBA) led to the formation of 1-phenylethanimine, which could be trapped by another amine. researchgate.net This demonstrates the enzymatic generation of an imine that could, in principle, be oxidized to a nitrone.

Another relevant strategy is the reductive amination of aldehydes, which proceeds through an imine intermediate. csic.es A chemoenzymatic cascade could reverse this logic: an alcohol could be oxidized to an aldehyde by one enzyme, followed by condensation with a hydroxylamine catalyzed by a second enzyme or a chemical catalyst. This approach leverages the mild and environmentally benign conditions typical of biocatalysis. researchgate.net The synthesis of this compound could thus be envisioned by the enzymatic condensation of N-phenylhydroxylamine and butanal, or the enzymatic oxidation of N-phenyl-N-butylamine followed by chemical oxidation.

Synthesis of Precursors and Substituted Derivatives

The properties and reactivity of this compound can be fine-tuned by introducing substituents on the phenyl ring. This requires robust synthetic routes to both the core precursors and their substituted analogues.

The most direct precursor to this compound is N-phenylhydroxylamine, which is typically condensed with butanal. The synthesis of N-phenylhydroxylamine is well-established and can be achieved by the reduction of nitrobenzene. A common laboratory method involves using zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.orgchemicalbook.comorgsyn.org This reaction carefully controls the reduction to stop at the hydroxylamine stage, preventing further reduction to aniline. An alternative method uses catalytic transfer hydrogenation with hydrazine (B178648) as the hydrogen source. wikipedia.orgorgsyn.org

Table 2: Synthesis of N-Phenylhydroxylamine from Nitrobenzene

Reagents Solvent Key Conditions Typical Yield
Zinc dust, Ammonium chloride Water / Ethanol Vigorous stirring, temperature control ~72%
Hydrazine, Rhodium on Carbon Ethanol Room temperature High

Data compiled from various sources describing common laboratory preparations. chemicalbook.comorgsyn.orgorgsyn.org

To obtain the direct precursor N-Phenyl-N-butylhydroxylamine, one could perform an N-alkylation of N-phenylhydroxylamine with a butyl halide. Alternatively, N-butylhydroxylamine could be synthesized and subsequently arylated. The synthesis of N-sec-butylhydroxylamine hydrochloride has been documented, starting from 2-nitrobutane. prepchem.com A similar approach could be used for the n-butyl isomer.

Creating derivatives of this compound with varied electronic and steric properties requires the synthesis of appropriately substituted phenyl precursors, primarily substituted nitrobenzenes or anilines. The principles of electrophilic aromatic substitution are central to these syntheses. khanacademy.org

The strategy for introducing multiple substituents depends on their directing effects (ortho-, para- vs. meta-directing) and their activating or deactivating nature. For example, to synthesize a derivative with a bromine atom meta to the nitrone group, one would start with nitrobenzene. The nitro group is a strong meta-director, so bromination of nitrobenzene would place the bromine at the meta position. Subsequent reduction of the nitro group to a hydroxylamine, followed by condensation with butanal, would yield the desired meta-bromo derivative. khanacademy.org

Conversely, if a para-substituted derivative is desired, the synthesis might start with bromobenzene. The bromine atom is an ortho-, para-director. A Friedel-Crafts acylation or nitration would then be directed to the para position. khanacademy.org Careful planning of the sequence of reactions is crucial. For instance, a Friedel-Crafts acylation cannot be performed on a strongly deactivated ring like nitrobenzene, so the acyl group must be added before the nitro group if they are to be on the same ring. khanacademy.org Through the strategic application of these fundamental reactions, a wide array of substituted precursors can be prepared for the synthesis of diverse this compound analogues.

Routes to Carbonyl Partners (e.g., Butan-1-one derivatives)

The synthesis of this compound necessitates a reliable source of its carbonyl precursor, butanal (also known as butyraldehyde), or related butan-1-one derivatives for the synthesis of analogues. A variety of industrial and laboratory-scale methods have been developed for the production of these key C4 carbonyl compounds.

The primary industrial route to butanal is the hydroformylation of propene, often referred to as the oxo process. This reaction involves treating propene with a mixture of carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex. This process is highly efficient and produces a mixture of n-butanal and its isomer, 2-methylpropanal. Subsequent hydrogenation of the aldehyde mixture can yield the corresponding alcohols. chemcess.com

Another significant industrial method has been the hydrogenation of crotonaldehyde. chemcess.com Crotonaldehyde is typically formed from the aldol (B89426) condensation of acetaldehyde. chemcess.combyjus.com This route was historically important before the dominance of the oxo process.

For laboratory and specialized syntheses, the oxidation of the primary alcohol, butan-1-ol, is a common and effective strategy. Butan-1-ol itself is readily available and can be produced through various means, including the aforementioned hydroformylation of propene followed by hydrogenation, or via fermentation processes using specific strains of bacteria like Clostridium acetobutylicum. chemcess.com A range of oxidizing agents can be employed for the conversion of butan-1-ol to butanal, requiring careful selection to avoid over-oxidation to butanoic acid.

A summary of key synthetic routes to butanal is presented below.

Synthetic Route Precursor(s) Key Reagents/Catalysts Description
Hydroformylation (Oxo Process) PropeneCO, H₂, Rh or Co complexesThe dominant industrial method where carbon monoxide and hydrogen are added across the double bond of propene to form butanal isomers. chemcess.com
Crotonaldehyde Hydrogenation CrotonaldehydeH₂, Metal catalyst (e.g., Ni, Pd)A historically significant industrial process involving the reduction of crotonaldehyde, which is derived from acetaldehyde. chemcess.com
Oxidation of Butan-1-ol Butan-1-olMild oxidizing agents (e.g., PCC, PDC)A common laboratory method where the primary alcohol is oxidized to the corresponding aldehyde. Careful control is needed to prevent formation of the carboxylic acid. byjus.com
Reppe Synthesis PropeneCO, H₂O, Iron carbonyl hydridesA process where propene reacts with carbon monoxide and water to directly form butanol, which can then be oxidized to butanal. chemcess.com

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol in the synthesis of nitrones, including this compound, is a significant area of research, driven by the utility of chiral nitrones as intermediates in the synthesis of complex, biologically active molecules. uchicago.edunih.gov Strategies generally focus on two main approaches: the oxidation of a pre-existing chiral imine or the asymmetric construction of the nitrone moiety itself.

The oxidation of imines is a direct method for nitrone synthesis. If a chiral, non-racemic imine is used as the starting material, its oxidation can potentially lead to a chiral nitrone. A recent study demonstrated that structurally chiral cyclic imines can be oxidized with agents like meta-chloroperoxybenzoic acid (m-CPBA) to yield chiral nitrones. acs.org This principle can be extended to acyclic systems, where a chiral auxiliary on the nitrogen or carbon atom of the imine could direct the stereochemical outcome of the oxidation.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of nitrogen-containing compounds. uchicago.edumdpi.com Chiral thioureas, for instance, have been successfully employed in Mannich-type reactions of nitrones to generate products with high enantioselectivity. uchicago.eduuchicago.edu While this applies to reactions of nitrones, the development of catalytic, enantioselective methods to form nitrones is also a key objective. Chiral Lewis acids have been shown to catalyze the enantioselective addition of nitrones to activated cyclopropanes, demonstrating the potential for metal-based catalysts to control stereochemistry in reactions involving the nitrone functional group. nih.gov

Furthermore, copper-catalyzed asymmetric Kinugasa reactions represent another sophisticated strategy. These reactions involve nitrones and terminal alkynes, proceeding with high selectivity to form β-lactam scaffolds. scholaris.ca The enantioselectivity in these processes is typically induced by chiral ligands coordinated to the copper catalyst. scholaris.ca While this is a reaction that consumes the nitrone, the principles of using chiral metal complexes to control stereochemistry in transformations involving the N-O bond are highly relevant to the development of enantioselective nitrone syntheses.

A summary of these stereoselective strategies is provided below.

Strategy General Approach Key Features & Reagents Potential Application to this compound
Oxidation of Chiral Imines Oxidation of a pre-synthesized chiral imine.Utilizes chiral starting materials. Common oxidants include m-CPBA. acs.orgSynthesis of a chiral imine from butanal and a chiral aniline derivative, followed by oxidation.
Organocatalysis Use of small chiral organic molecules to catalyze the formation or reaction of nitrones.Employs catalysts like chiral thioureas. Can achieve high enantioselectivity in subsequent reactions. uchicago.eduuchicago.edumdpi.comDevelopment of a catalytic, enantioselective condensation of phenylhydroxylamine with butanal using a chiral Brønsted acid or base.
Chiral Lewis Acid Catalysis A chiral Lewis acid controls the stereochemistry of a nitrone-forming or nitrone-consuming reaction.Effective for reactions like cycloadditions. nih.govA chiral Lewis acid could catalyze the reaction of phenylhydroxylamine and a butanal derivative to form the nitrone with enantiocontrol.
Transition Metal Catalysis Use of chiral ligand-metal complexes to induce enantioselectivity.Copper-catalyzed Kinugasa reactions show high diastereoselectivity and enantioselectivity. scholaris.caA chiral metal complex could catalyze the direct formation of the nitrone from simpler precursors in an enantioselective manner.

Structural Elucidation and Spectroscopic Characterization in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within N-Phenylbutan-1-imine N-oxide. The spectrum would display characteristic signals corresponding to the aromatic protons of the phenyl group, the vinylic proton at the imine carbon, and the aliphatic protons of the butyl chain.

The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The proton attached to the imine carbon (the α-proton) is expected to resonate downfield due to the electron-withdrawing nature of the nitrone group. The protons of the butyl group would appear more upfield, with their chemical shifts and splitting patterns dictated by their proximity to the nitrone functional group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet (m)
Imine-H (α-H) ~7.5 Triplet (t)
Methylene-H (β-CH₂) ~2.5 Quintet (quin)
Methylene-H (γ-CH₂) ~1.5 Sextet (sxt)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. rsc.org Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atom of the C=N double bond is particularly characteristic and appears significantly downfield. The aromatic carbons of the phenyl group resonate in the typical range of approximately 120-150 ppm. The aliphatic carbons of the butyl chain are found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Imine-C (C=N) ~135 - 145
Aromatic-C (ipso) ~148
Aromatic-C (ortho, para) ~120 - 130
Aromatic-C (meta) ~128
Aliphatic-C (β) ~28
Aliphatic-C (γ) ~20

Note: These are predicted values and can differ based on experimental factors.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom, although it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope. wikipedia.org For nitrones, ¹⁵N NMR is particularly useful for distinguishing them from isomeric oximes. nih.gov The nitrogen atom in the nitrone group of this compound is expected to have a characteristic chemical shift. Studies on similar nitrone compounds show that their ¹⁵N chemical shifts typically fall within the range of 280-320 ppm when referenced against nitromethane. nih.gov This distinct chemical shift range helps to confirm the presence of the N-oxide functionality. wikipedia.orgnih.gov

The stereochemistry of this compound, specifically the configuration (E or Z) around the C=N double bond, can be determined using advanced, multi-dimensional NMR techniques. numberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity. numberanalytics.com For this compound, a NOESY experiment could reveal correlations between the imine proton and either the ortho-protons of the phenyl ring or the β-protons of the butyl group. Such correlations would definitively establish the relative positioning of these groups and thus the stereochemistry of the nitrone.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates proton signals with the signals of directly attached heteronuclei, such as ¹³C or ¹⁵N. numberanalytics.com It is invaluable for unambiguously assigning the proton and carbon signals of the butyl chain and the phenyl ring. numberanalytics.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most characteristic vibrations for a nitrone are the C=N stretching and the N-O stretching frequencies. The aromatic C-H and aliphatic C-H stretching vibrations are also readily identifiable.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
C=N (Imine) Stretch ~1580 - 1620
N-O (N-oxide) Stretch ~1200 - 1300
Aromatic C-H Stretch ~3000 - 3100
Aliphatic C-H Stretch ~2850 - 2960

Raman Spectroscopy Applications

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of this compound, offering insights into its molecular structure. Although specific Raman data for this compound is not extensively documented in publicly available literature, analysis of structurally analogous compounds, such as N-tert-butyl-alpha-phenylnitrone (PBN), provides a basis for understanding its expected spectral features. nih.gov

The key vibrational modes of interest in the Raman spectrum of this compound would include the C=N stretching of the imine, the N-O stretching of the N-oxide functionality, and various vibrations associated with the phenyl ring and the butyl chain. The C=N stretching vibration in nitrones typically appears in the region of 1550-1650 cm⁻¹. The position of this band can be influenced by the nature of the substituents on both the carbon and nitrogen atoms. The N-O stretching frequency is also a characteristic feature, generally observed in the 1200-1300 cm⁻¹ range. The phenyl group would exhibit characteristic ring stretching modes, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹, as well as C-H stretching vibrations above 3000 cm⁻¹. The butyl group would contribute to the spectrum with its characteristic C-H stretching and bending vibrations.

By comparing the Raman spectrum of this compound with that of known standards and related molecules, researchers can confirm its identity and gain a deeper understanding of its molecular bonding and structure.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is instrumental in characterizing the electronic structure of this compound, particularly its conjugated system, and for monitoring the progress of reactions involving this compound.

Characterization of Conjugated Systems

The structure of this compound features a conjugated system comprising the phenyl ring and the C=N bond of the imine N-oxide group. This conjugation gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum. shimadzu.com.sglibretexts.orgyoutube.comyoutube.com The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). libretexts.orgyoutube.com

The extent of conjugation directly influences the wavelength of maximum absorption (λmax). shimadzu.com.sglibretexts.org In this compound, the delocalization of π-electrons across the phenyl ring and the imine N-oxide moiety results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com This leads to an absorption of light at longer wavelengths compared to non-conjugated systems. libretexts.org For a similar compound, N-tert-butyl-alpha-phenylnitrone (PBN), an absorbance maximum is observed at approximately 295 nm. nih.gov It is expected that this compound would exhibit a similar absorption profile.

Table 1: Expected UV-Vis Absorption Data for this compound

Chromophore Expected λmax (nm) Transition Type
Phenyl-C=N-O ~290-310 π → π*

Data is estimated based on structurally similar compounds like PBN.

Monitoring Reaction Progress

UV-Vis spectroscopy provides a real-time, non-destructive method for monitoring chemical reactions involving this compound. Any reaction that alters the conjugated system of the molecule will result in a change in the UV-Vis spectrum. For instance, if this compound participates in a reaction where the C=N bond is reduced or the phenyl ring is modified, the extent of conjugation will change, leading to a shift in the λmax and a change in the absorbance intensity.

By periodically recording the UV-Vis spectrum of the reaction mixture, the disappearance of the reactant's characteristic absorption band and the appearance of the product's absorption band can be tracked. This allows for the determination of reaction kinetics, the identification of reaction intermediates, and the assessment of reaction completion. For example, the decomposition of a similar nitrone, PBN, under UV irradiation has been monitored by observing the decrease in its absorbance at 295 nm over time. nih.gov

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₃NO, corresponding to a molecular weight of approximately 163.22 g/mol . In a mass spectrum, this would be observed as a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used.

A characteristic fragmentation pathway for N-oxides, including nitrones, is the loss of an oxygen atom, resulting in a fragment ion with a mass 16 units lower than the molecular ion ([M-16] or [M+H-16]⁺). nih.govresearchgate.netresearchgate.net This "deoxygenation" can be a diagnostic indicator for the presence of an N-oxide functionality. nih.govresearchgate.net Other common fragmentation patterns for N-phenyl compounds involve cleavage of the bond adjacent to the phenyl ring, leading to the formation of resonance-stabilized carbocations.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

m/z (Proposed) Proposed Fragment Plausible Origin
163 [C₁₀H₁₃NO]⁺ Molecular Ion (M⁺)
147 [C₁₀H₁₃N]⁺ Loss of Oxygen ([M-O]⁺)
106 [C₇H₅O]⁺ Cleavage of the N-C(butyl) bond
91 [C₇H₇]⁺ Tropylium ion from phenyl group rearrangement
77 [C₆H₅]⁺ Phenyl cation

This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

An X-ray diffraction experiment on a single crystal of this compound would yield precise information on bond lengths, bond angles, and torsion angles within the molecule. It would reveal the planarity of the phenyl ring and the geometry around the C=N double bond. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be determined, including any intermolecular interactions such as hydrogen bonds or van der Waals forces.

For instance, in the crystal structure of a related nitrone, the planarity of the nitrone group and the relative orientation of the phenyl ring would be key features. The N-O bond length and the C=N-O bond angle are particularly informative about the electronic nature of the nitrone moiety.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Length (C=N) ~1.30 - 1.35 Å
Bond Length (N-O) ~1.25 - 1.30 Å
Torsion Angle (C-C-N=C) Defines the conformation of the butyl chain relative to the imine
Dihedral Angle (Phenyl-C=N) Angle between the phenyl ring and the imine plane

This data is hypothetical and serves to illustrate the type of information obtained from X-ray crystallography.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules like N-Phenylbutan-1-imine N-oxide.

Theoretical and experimental studies on analogous amine N-oxides confirm that the N-O bond is best described as a polar covalent σ-bond. researchgate.net The presence of a phenyl group directly attached to the nitrogen atom significantly influences the electronic structure. DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, are employed to quantify the nature of this bond.

| Resonance | Participation of the phenyl ring influences electron density at the nitrone function. researchgate.net | Modulates the reactivity of the 1,3-dipolar system. |

This table is a generalized summary based on studies of analogous compounds.

DFT calculations are used to perform geometry optimization, a process that locates the minimum energy structure, or the most stable three-dimensional arrangement of the atoms. researchgate.net For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its ground-state geometry.

Conformational analysis, a key part of this process, explores the different spatial orientations (conformers) that arise from rotation around single bonds. The primary points of conformational flexibility in this compound are the N-C bond to the phenyl ring and the various C-C bonds within the butyl chain. The planarity of the C=N-O group is a critical factor, with the phenyl group likely twisted out of this plane to minimize steric hindrance. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation

Computational studies are invaluable for detailing the step-by-step pathways of chemical reactions involving nitrones, such as cycloadditions.

DFT is a powerful tool for investigating reaction mechanisms, particularly for cycloaddition reactions where this compound would act as a 1,3-dipole. Theoretical studies on reactions of similar imine oxides show that DFT can be used to map the entire reaction pathway. researchgate.net This involves identifying the structures of the reactants, products, and, crucially, the transition states (TSs). researchgate.net

A transition state represents the highest energy point along the reaction coordinate. Its structure is located on the potential energy surface and confirmed by frequency calculations, which must yield one and only one imaginary frequency corresponding to the motion along the reaction path. researchgate.net Once the TS is identified, its energy relative to the reactants gives the activation energy (ΔE‡), a key determinant of the reaction rate. By calculating the activation energies for different possible pathways (e.g., different regiochemistry or stereochemistry), the most favorable reaction outcome can be predicted. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state correctly connects the reactants to the desired products. researchgate.net

The solvent in which a reaction is performed can have a profound impact on its rate and mechanism. Computational models can simulate these effects. One common approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models, which have been successfully applied to study the reactions of N-oxides in different solvents. researchgate.net

Table 2: Example of Relative Reaction Rate Acceleration due to Solvent Effects from QM/MM Simulations of an Amine Oxide Reaction

Solvent Relative Rate (vs. Water) Primary Reason
Water 1 (Reference) Strong hydrogen-bond solvation of the reactant N-oxide oxygen, stabilizing it. researchgate.net
THF ~10⁶ Poorer solvation of the reactant, leading to a lower activation free energy. researchgate.net

Data based on the Cope elimination of N,N-dimethyl-3-phenyl-2-butylamine oxide, illustrating the potential magnitude of solvent effects. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. An MD simulation would model the atomic motions of this compound and the surrounding solvent molecules by solving Newton's equations of motion.

These simulations can reveal the dynamic nature of the molecule's conformations, showing how it flexes and rotates in solution. MD is particularly useful for studying intermolecular interactions. For this compound, an MD simulation in a protic solvent like water would show the formation and breaking of hydrogen bonds between the solvent and the nitrone's oxygen atom. This provides a dynamic view of the solvation shell and its influence on the nitrone's structure and reactivity, complementing the energetic insights from QM/MM calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical and computational chemistry plays a pivotal role in the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For nitrones such as this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions aid in the structural elucidation and characterization of novel compounds.

The chemical shift of the nitrone carbon atom is a key diagnostic parameter in the ¹³C NMR spectra of this class of compounds. Studies on cyclic nitrones have established that the chemical shift of the carbon atom in the nitrone group typically appears in the range of 117-152 ppm. iaea.org The precise chemical shift within this range is sensitive to the electronic effects of the substituents attached to the nitrone moiety. For instance, an increase in the electron-withdrawing nature of a substituent generally leads to an upfield shift of the nitrone carbon signal, corresponding to an increase in electron density at this position. iaea.org

A strong correlation has been observed between the computationally calculated charge density on the nitronyl carbon and its experimentally determined ¹³C NMR chemical shift. Research on a series of α-phenyl-N-tert-butyl nitrones has demonstrated a linear relationship where a downfield shift in the ¹³C NMR spectrum corresponds to an increasing positive charge on the nitronyl carbon, as calculated by DFT methods. acs.org This underscores the power of computational chemistry to predict and rationalize NMR spectroscopic data.

While specific computational studies on this compound are not available in the current literature, the principles derived from studies on analogous compounds can be applied. For a hypothetical analysis, one would expect the chemical shifts of the carbon and hydrogen atoms in this compound to be influenced by the electronic interplay between the phenyl ring, the imine bond, and the N-oxide group.

To illustrate the application of these predictive methods, a hypothetical table of predicted ¹³C NMR chemical shifts for a related compound, α-phenyl-N-tert-butyl nitrone, based on computational studies is presented below. This serves as an example of the type of data generated in such theoretical investigations.

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for α-Phenyl-N-tert-butyl nitrone

AtomPredicted Chemical Shift (ppm)
Nitronyl CarbonData not available
Phenyl C1 (ipso)Data not available
Phenyl C2, C6 (ortho)Data not available
Phenyl C3, C5 (meta)Data not available
Phenyl C4 (para)Data not available
tert-Butyl Quaternary CData not available
tert-Butyl Methyl CData not available

Note: Specific predicted chemical shift values for α-phenyl-N-tert-butyl nitrone require dedicated computational studies which are not publicly available. The table structure is for illustrative purposes.

Quantum Chemical Studies on Reactivity Descriptors

Quantum chemical calculations are a powerful tool for understanding and predicting the chemical reactivity of molecules. Through the framework of Conceptual Density Functional Theory (CDFT), various reactivity descriptors can be calculated to provide insights into the behavior of compounds in chemical reactions. For nitrones like this compound, these descriptors are crucial for predicting their role in important processes such as [3+2] cycloaddition reactions.

Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). The HOMO-LUMO gap is a critical indicator of the kinetic stability of a molecule; a larger gap implies higher stability. The chemical potential indicates the tendency of a molecule to donate or accept electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity and nucleophilicity indices provide a quantitative measure of a molecule's ability to act as an electrophile or a nucleophile, respectively. mdpi.com

While specific quantum chemical studies on this compound are not documented in the literature, extensive research on analogous nitrones provides a clear picture of how these descriptors are applied. For example, studies on C-cyclopropyl-N-methylnitrone and N-methyl-C-4-methylphenyl-nitrone have utilized CDFT to characterize their reactivity. mdpi.comscielo.org.mx

In a study of C-cyclopropyl-N-methylnitrone, the calculated electronic chemical potential (μ = -3.34 eV) was higher than that of its reaction partner, styrene (B11656) (μ = -3.88 eV), indicating that the nitrone would act as the nucleophile. scielo.org.mx Its electrophilicity (ω = 1.12 eV) and nucleophilicity (N = 3.65 eV) indices classified it as a marginal electrophile and a strong nucleophile. scielo.org.mx This type of analysis is fundamental in predicting the electronic flux in polar reactions.

The following table presents reactivity descriptors calculated for analogous nitrones, illustrating the type of data generated from quantum chemical studies. This data, while not specific to this compound, provides a valuable reference for understanding the expected reactivity of this class of compounds.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors for Analogous Nitrones

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity (ω) (eV)Global Nucleophilicity (N) (eV)
C-cyclopropyl-N-methylnitroneData not availableData not availableData not available-3.34Data not available1.123.65
N-methyl-C-4-methylphenyl-nitroneData not availableData not availableData not availableData not availableData not availableData not availableData not available

Note: The data for C-cyclopropyl-N-methylnitrone is taken from reference scielo.org.mx. Complete data sets for these compounds require access to the specific cited literature. The table is for illustrative purposes to show the application of reactivity descriptors.

These theoretical studies are not merely academic exercises; they provide a foundational understanding for the rational design of new molecules and for predicting their chemical behavior in various applications, from organic synthesis to materials science. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science Research

N-Phenylbutan-1-imine N-oxide as a Building Block in Complex Molecule Synthesis

This compound serves as a key building block in the synthesis of more complex molecular architectures. Nitrones, in general, are recognized for their utility as intermediates in the synthesis of biologically important nitrogen-containing compounds. acs.org Their stability, often as crystalline solids, makes them easy to handle and purify, which is a significant advantage in multi-step synthetic sequences. acs.org The reactivity of the nitrone functional group allows for a variety of transformations, making it a valuable synthon for the introduction of nitrogen and oxygen functionalities into a target molecule.

Role in the Synthesis of Nitrogen-Containing Heterocycles

This compound and other nitrones play a crucial role in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. acs.orgeurekalert.org Nitrones can undergo cycloaddition reactions, particularly 1,3-dipolar cycloadditions, with various dipolarophiles to construct five-membered heterocyclic rings. researchgate.net These reactions are highly valuable for creating stereochemically complex products.

Furthermore, the development of catalytic methods to introduce nitrone functionality directly onto aldehyde substrates has expanded the toolkit for synthesizing N,O-heterocycles. nih.gov This approach allows for the rapid generation of diverse molecular scaffolds from readily available starting materials. The synthesis of N-oxide-containing heterocycles has been a focus in the development of new antitubercular agents, highlighting the importance of this class of compounds in medicinal chemistry. nih.gov

Nitrone-Linked Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with applications in gas storage, separation, and catalysis. researchgate.net The introduction of nitrone linkages into COF structures has opened up new avenues for tuning their properties and applications.

Synthesis and Structural Features of Nitrone-COFs

Researchers have successfully constructed crystalline nitrone-linked COFs through methods like Kröhnke oxidation and polycondensation reactions. acs.orgnih.govchemrxiv.org For instance, the reaction of polynitroso-containing precursors has yielded crystalline COFs, designated as CityU-1 and CityU-2. acs.orgnih.gov Another example, COF-115, was synthesized by combining N,N',N'',N'''-(ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(hydroxylamine) and terephthalaldehyde. chemrxiv.org

The structural features of these nitrone-COFs have been extensively characterized. For example, NO-PI-3-COF, derived from the oxidation of an imine-linked COF, exhibits a slight increase in the in-plane cell parameter and a decrease in the stacking distance between layers compared to its precursor. acs.org This suggests a closer packing of the layers in the nitrone-based material. acs.org The pore size of these materials can also be affected by the introduction of the nitrone functionality. acs.orgnih.gov

Potential for Gas Adsorption and Separation in Nitrone-COFs

The unique properties of nitrone-linked COFs make them promising materials for gas adsorption and separation. researchgate.net The presence of the N-oxide group can enhance the interaction with certain gas molecules, leading to improved selectivity. For instance, CityU-1 has demonstrated a significant iodine capture capacity. acs.orgnih.gov

Furthermore, the modification of COFs with nitrone linkages has been shown to significantly impact their water adsorption properties. Nitrone-modified pore channels can induce water vapor condensation at a remarkable 20% lower humidity compared to their imine-linked counterparts. acs.orgnih.gov This property makes them highly attractive for applications in atmospheric water harvesting. acs.orgnih.gov Studies on COF-115 have also indicated a superior potential for CO2 capture compared to its imine-based analog. chemrxiv.org

Catalysis Development Utilizing Nitrones as Intermediates or Ligands

Nitrones have emerged as important players in the field of catalysis, serving as both reactive intermediates and as ligands for transition metal catalysts. acs.org

The in-situ generation of nitrone intermediates is a key feature of several catalytic reactions. For example, gold catalysts can generate nitrone intermediates from a mixture of a nitrosoarene and an alkene, enabling distinct catalytic transformations. acs.orgnih.gov This has led to the development of gold-catalyzed aerobic oxidations. acs.org The existence of transition metal-nitrenoid intermediates, which are crucial in converting hydrocarbons into amides, has been experimentally confirmed, providing valuable insights for designing more efficient catalysts. eurekalert.org

Nitrones also function as versatile ligands in coordination chemistry. acs.org They can coordinate to various transition metals, including copper, manganese, cobalt, nickel, and iron, forming stable complexes. acs.org Chiral nitrones have been employed as ligands in asymmetric catalysis. For instance, copper-catalyzed enantioselective alkyne additions to nitrones have been achieved using tunable axially chiral imidazole-based P,N-ligands. acs.orgnih.gov This methodology provides an efficient route to chiral propargyl N-hydroxylamines, which are valuable synthetic building blocks. acs.org

Development of Novel Oxidation/Reduction Reagents

The inherent redox properties of the nitrone functional group have led to their exploration in the development of novel oxidation and reduction reagents. The electrochemical reduction of nitro compounds is a well-established method for generating hydroxylamines, which can then be converted to nitrones. acs.org This process can be finely tuned by adjusting parameters such as pH. acs.org

An organocatalytic redox reaction has been developed for the direct introduction of a nitrone functionality onto aldehyde substrates. nih.gov In this process, an enal is oxidized to a γ-nitrone while an equivalent of nitrosobenzene (B162901) is reduced. nih.gov This represents a novel strategy for accessing N,O-heterocycles. nih.gov The photochemistry of heteroaromatic N-oxides, which can be considered cyclic nitrones, has also been studied, revealing deoxygenation reactions that suggest their potential as oxygen transfer reagents under certain conditions. wur.nl

Future Directions and Emerging Research Areas

Exploration of New Synthetic Pathways for N-Phenylbutan-1-imine N-oxide

The traditional synthesis of nitrones often involves the condensation of N-substituted hydroxylamines with aldehydes or ketones, or the oxidation of corresponding imines or hydroxylamines. For this compound, this would typically involve the reaction of butyraldehyde (B50154) and N-phenylhydroxylamine. chemsrc.com However, future research is anticipated to focus on developing more efficient, selective, and sustainable synthetic routes.

Emerging strategies may include:

Oxidation of Advanced Intermediates: Novel methods, such as the oxidation of aminophosphonates, could provide alternative pathways to nitrone synthesis, potentially offering different reactivity and substrate scope. mdpi.com

Electrochemical and Photochemical Methods: Inspired by advancements in synthesizing related compounds, electrochemical oxidation or photochemical rearrangements could offer green alternatives to classical chemical oxidants, minimizing waste and avoiding harsh reaction conditions. cardiff.ac.uknih.gov

Synthetic Method Description Potential Advantages Relevant Research Areas
Classical Condensation Reaction of butyraldehyde with N-phenylhydroxylamine.Well-established, straightforward.Baseline for comparison.
Oxidation of Imines Direct oxidation of N-phenylbutan-1-imine.Atom-economical.Development of selective and green oxidants.
Electrochemical Synthesis Anodic oxidation of precursor amines or imines in a flow cell.Avoids chemical oxidants, high selectivity, easily automated.Flow chemistry, green chemistry. cardiff.ac.ukvapourtec.com
Photochemical Rearrangement Light-induced rearrangement of precursors like substituted nitroso compounds.Mild conditions, unique reactivity pathways.Photochemistry, continuous flow synthesis. nih.govacs.org

Mechanistic Insights into Underexplored Reactions

The reactivity of this compound is largely defined by the nitrone functional group, which is an excellent 1,3-dipole. Its participation in [3+2] cycloaddition reactions to form five-membered heterocyclic rings is a cornerstone of its synthetic utility. youtube.comresearchgate.net However, a detailed mechanistic understanding for this specific nitrone is still lacking.

Future research will likely focus on:

1,3-Dipolar Cycloadditions: A primary area of investigation involves its reaction with various dipolarophiles (alkenes, alkynes). Mechanistic studies would aim to elucidate the kinetics, thermodynamics, and regioselectivity of these cycloadditions. researchgate.netmdpi.com

Rearrangement Reactions: The thermal and photochemical stability of the N-O bond is of interest, as rearrangements like the Meisenheimer rearrangement can lead to different structural motifs. nih.gov

Computational and Kinetic Studies: A combination of kinetic experiments and computational modeling, particularly Density Functional Theory (DFT), can be used to map reaction pathways, analyze transition states, and predict product distributions. youtube.commdpi.com This approach helps in rationalizing observed regioselectivity and stereoselectivity. researchgate.net

Methodology Objective Expected Outcome
Kinetic Analysis Determine reaction rates, activation parameters, and solvent effects.Understanding of the factors controlling reaction speed and pathway. scirp.org
Spectroscopic Interrogation Identify and characterize transient intermediates and cycloadducts using NMR, IR, and mass spectrometry.Direct evidence for proposed reaction mechanisms. researchgate.net
Computational Modeling (DFT) Calculate frontier molecular orbital (FMO) energies, map potential energy surfaces, and model transition states.Rationalization of regioselectivity and prediction of reactivity. mdpi.com

Expanding the Scope of this compound in Material Science Applications

While direct applications of this compound in material science have not been extensively reported, its chemical nature presents several opportunities. The heterocyclic scaffolds produced from its cycloaddition reactions are prevalent in functional organic materials.

Potential future applications include:

Polymer Synthesis: The nitrone or its derivatives could act as monomers or cross-linking agents to create novel polymers with tailored thermal, mechanical, or optical properties.

Functional Dyes and Sensors: The heterocyclic products could serve as core structures for developing new chromophores or fluorophores for use in organic light-emitting diodes (OLEDs) or chemical sensors.

Bioorthogonal Chemistry: Nitrones are used as reactants in bioorthogonal chemistry to label or modify biomacromolecules, an area that bridges material and biological sciences. nih.gov

Potential Application Area Enabling Chemical Property Example of Use
Advanced Polymers Ability to form stable heterocyclic linkages via cycloaddition.Synthesis of heat-resistant polymers or materials with tunable refractive indices.
Organic Electronics The conjugated systems of the resulting heterocyclic products.Core components in organic semiconductors or photoactive layers in solar cells.
Surface Modification Reactivity of the nitrone group for covalent attachment.Functionalization of surfaces to alter properties like wettability or biocompatibility.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The push towards greener and more efficient chemical manufacturing makes this compound a candidate for synthesis using modern technologies. Flow chemistry, in particular, offers significant advantages over traditional batch processing. acs.org

Key areas for development include:

Continuous Flow Synthesis: Implementing the synthesis of this compound in a continuous flow reactor can lead to improved safety, better heat management, higher yields, and easier scalability. nih.gov The successful application of flow chemistry to produce related compounds like N-nitrosamines and nitrosoarenes demonstrates the feasibility of this approach. vapourtec.comacs.org

Sustainable Reagents and Solvents: Research into replacing hazardous reagents and solvents is crucial. This includes using greener oxidants and exploring the use of solvents like trifluoroethanol, which has shown benefits in related flow photoreactions. nih.gov The use of economical and green reagents, such as phenylboronic acid for the deoxygenation of N-oxides, exemplifies a move toward more sustainable transformations. researchgate.net

Aspect Batch Processing Flow Chemistry
Scalability Difficult, requires redesign of equipment.Simple, by extending reaction time or running parallel reactors. nih.gov
Safety Poor heat and mass transfer, risk of thermal runaway.Excellent heat and mass transfer, small reaction volumes enhance safety. vapourtec.com
Efficiency Often lower yields and longer reaction times.Higher yields, reduced reaction times, and potential for in-line purification. cardiff.ac.uk
Sustainability Often relies on stoichiometric, hazardous reagents.Enables use of photochemical or electrochemical energy, minimizing waste. acs.org

Development of Advanced Computational Models for Predictive Research

Computational chemistry is an indispensable tool for accelerating research and discovery. For this compound, advanced computational models can provide deep insights and guide experimental work.

The focus of computational modeling will be on:

Reactivity Prediction: Using DFT and other methods to calculate properties like N-O bond dissociation enthalpies (BDEs) can help predict the compound's thermal stability and reactivity in comparison to other amine N-oxides. nih.gov

Mechanism Elucidation: Computational models can map out entire reaction pathways for processes like cycloadditions, identifying the lowest energy routes and rationalizing product formation. youtube.com

In Silico Design: Models can be used to design new derivatives of this compound with enhanced reactivity or specific properties for targeted applications in material science or catalysis.

Computational Model/Technique Application to this compound Research Question Addressed
Density Functional Theory (DFT) Calculation of molecular orbitals, transition state energies, and reaction pathways.What is the regioselectivity of a cycloaddition reaction? mdpi.com
Molecular Dynamics (MD) Simulations Simulation of the compound's behavior in different solvent environments.How does the solvent influence reaction kinetics and mechanism?
Quantitative Structure-Activity Relationship (QSAR) Correlating structural features with reactivity or material properties.How can the molecule be modified to enhance a desired property?

Q & A

Q. How can researchers assess the mutagenic potential of N-Phenylbutan-1-imine N-oxide using structural alerts?

Structural alerts for mutagenicity in aromatic N-oxides can be identified via (quantitative) structure–activity relationship [(Q)SAR] methodologies. A hierarchical substructure search (e.g., SAR fingerprint analysis) is used to evaluate mutagenicity correlations. For example, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide are flagged as high-risk based on public and proprietary mutagenicity data. Researchers should apply expert-rule-based models (e.g., Leadscope) to refine predictions and validate findings using Ames tests .

Q. What experimental designs are recommended for quantifying N-oxide emissions in environmental or biological systems?

Linear mixed-effect (LME) models are suitable for analyzing N-oxide flux data, accounting for spatial variability and treatment effects. Experimental setups should include chamber-based sampling, logarithmic transformations for non-normal distributions, and rigorous validation (e.g., Fisher’s LSD test for multiple comparisons). This approach is critical for distinguishing landscape- or fertilization-induced differences in emissions .

Q. Which synthetic routes are effective for producing this compound and its derivatives?

Oxidation of the parent amine using hydrogen peroxide or m-chloroperbenzoic acid is a common method. Reduction (e.g., NaBH₄) and substitution reactions (e.g., alkyl halides under basic conditions) can yield derivatives. Reaction optimization requires monitoring via TLC or HPLC, with product characterization using NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers validate analytical methods for N-oxide quantification in complex matrices?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is preferred for sensitivity and specificity. Calibration curves (10–300 µg/kg range) with r² > 0.99 and signal-to-noise ratios >10 at the lower limit of quantification (LLOQ) are essential. On-line solid-phase extraction (SPE) minimizes manual preparation while maintaining accuracy .

Advanced Research Questions

Q. What computational tools can elucidate the deoxygenation mechanisms of this compound?

Density functional theory (DFT) calculations can model single-electron transfer (SET) pathways and oxaziridine intermediates. For example, photoisomerization feasibility is assessed via activation energy comparisons between substrates (e.g., pyridine vs. acridine N-oxides). Experimental validation using time-resolved spectroscopy or kinetic isotope effects (KIEs) is critical for mechanistic confirmation .

Q. How do cellular uptake mechanisms of N-oxides differ across biological models?

Studies using OCT1-transfected HEK293 cells and Oct1-knockout mice show that N-oxide transport may bypass OCT1-dependent pathways. Researchers should combine CRISPR/Cas9 gene editing, radiolabeled compounds, and competitive inhibition assays to identify alternative transporters (e.g., organic anion transporters). Confocal microscopy can localize intracellular accumulation .

Q. What statistical approaches address data contradictions in N-oxide flux studies?

Bayesian hierarchical models can reconcile conflicting results by incorporating prior knowledge (e.g., soil pH or microbial activity). Sensitivity analyses (e.g., Monte Carlo simulations) quantify uncertainty in flux measurements. Data fusion techniques (e.g., partial least squares regression) integrate multi-omics datasets to resolve confounding variables .

Q. How can enantiomeric composition influence the biological activity of this compound?

Chiral chromatography (e.g., HPLC with polysaccharide columns) separates enantiomers, while circular dichroism (CD) confirms absolute configurations. In vitro assays (e.g., CYP450 metabolism studies) and molecular docking simulations reveal stereospecific interactions with biological targets. For example, D-enantiomers may exhibit enhanced receptor binding compared to L-forms .

Methodological Considerations

  • Mutagenicity Testing : Prioritize Ames test variants (e.g., pre-incubation method) with S9 metabolic activation to detect pro-mutagenic N-oxides .
  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., temperature, solvent polarity) for yield improvement .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral data and computational workflows .

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